3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one
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Overview
Description
The compound “3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a chloromethyl group (-CH2Cl) at the 3rd position, a methoxy group (-OCH3) at the 7th position, and a ketone functional group (=O) at the 2nd position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring structure containing a benzene ring and a pyridine ring . The chloromethyl, methoxy, and ketone functional groups would be attached at the specified positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The chloromethyl group could undergo nucleophilic substitution reactions, while the ketone could be involved in various reactions such as reductions, oxidations, and condensations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methoxybenzoic acid", "ethyl acetoacetate", "4-chlorobenzaldehyde", "ammonium acetate", "sodium hydroxide", "thionyl chloride", "methylamine", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chloro-2-methoxybenzoic acid by reacting 2-methoxybenzoic acid with thionyl chloride and methanol.", "Step 2: Synthesis of 4-chloro-2-methoxybenzaldehyde by reacting 4-chloro-2-methoxybenzoic acid with sodium hydroxide and ammonium acetate.", "Step 3: Synthesis of 3-(4-chloro-2-methoxyphenyl)-2-propenoic acid ethyl ester by reacting 4-chloro-2-methoxybenzaldehyde with ethyl acetoacetate and acetic anhydride.", "Step 4: Synthesis of 3-(4-chloro-2-methoxyphenyl)-2-propenoic acid methyl ester by reducing 3-(4-chloro-2-methoxyphenyl)-2-propenoic acid ethyl ester with sodium borohydride.", "Step 5: Synthesis of 3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one by reacting 3-(4-chloro-2-methoxyphenyl)-2-propenoic acid methyl ester with methylamine and hydrochloric acid, followed by cyclization with sodium acetate and acetic acid." ] } | |
CAS RN |
955960-61-9 |
Product Name |
3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one |
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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